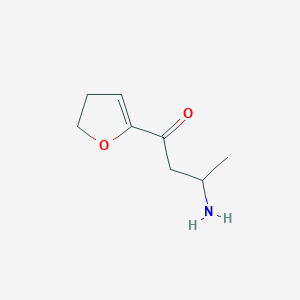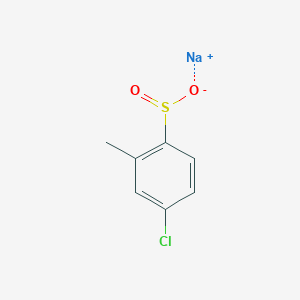
Sodium 4-chloro-2-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6ClNaO2S. It is commonly used in organic synthesis as a sulfonylating agent. This compound is characterized by the presence of a sulfonate group attached to a benzene ring substituted with a chlorine atom and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of sulfur dioxide and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .
Industrial Production Methods: In industrial settings, the production of sodium 4-chloro-2-methylbenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfonyl Chlorides: Formed through chlorination.
Sulfides and Thiols: Formed through reduction.
Applications De Recherche Scientifique
Sodium 4-chloro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-chloro-2-methylbenzene-1-sulfinate involves the transfer of the sulfonate group to target molecules. This transfer can occur through nucleophilic substitution or addition reactions, depending on the nature of the target molecule. The sulfonate group can enhance the solubility, stability, and reactivity of the modified molecules, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Sodium benzenesulfinate: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
Sodium toluenesulfinate: Contains a methyl group but lacks the chlorine substituent, affecting its reactivity and selectivity.
Sodium 4-methylbenzenesulfinate: Similar structure but without the chlorine atom, leading to different reactivity patterns.
Uniqueness: Sodium 4-chloro-2-methylbenzene-1-sulfinate is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity, making it a versatile reagent in organic synthesis. The chlorine atom can participate in additional substitution reactions, while the methyl group can enhance the compound’s stability and solubility .
Propriétés
Formule moléculaire |
C7H6ClNaO2S |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
sodium;4-chloro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
WVKWIMXZPNQKKV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


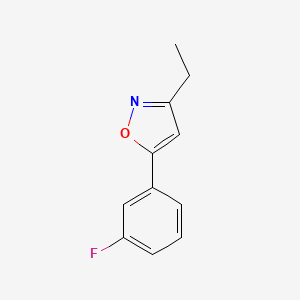
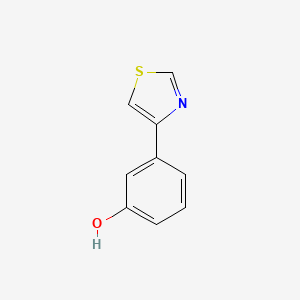
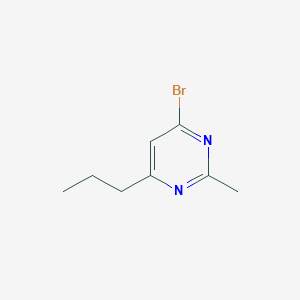
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
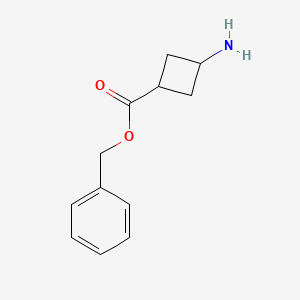



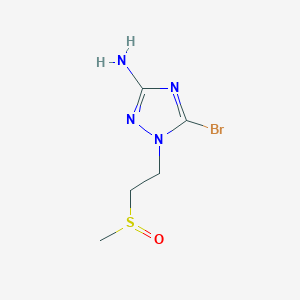
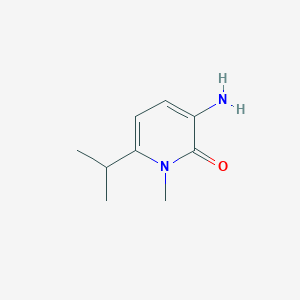


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
